molecular formula C24H25NO2S B14063544 N-methyl-S-benzyl-L-cysteine benzhydryl ester

N-methyl-S-benzyl-L-cysteine benzhydryl ester

Cat. No.: B14063544
M. Wt: 391.5 g/mol
InChI Key: PGSWRVADDNIQRY-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-S-benzyl-L-cysteine benzhydryl ester is a synthetic organic compound with the molecular formula C24H25NO2S and a molecular weight of 391.53 g/mol This compound is a derivative of L-cysteine, where the amino group is methylated, and the thiol group is benzylated The carboxyl group is protected as a benzhydryl ester

Preparation Methods

Chemical Reactions Analysis

N-methyl-S-benzyl-L-cysteine benzhydryl ester undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-methyl-S-benzyl-L-cysteine benzhydryl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.

    Biology: It serves as a probe to study the function of cysteine residues in proteins.

    Medicine: It is investigated for its potential therapeutic properties, including its role as an antioxidant.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-S-benzyl-L-cysteine benzhydryl ester involves its interaction with various molecular targets. The methylated amino group and benzylated thiol group can interact with proteins and enzymes, potentially altering their function. The benzhydryl ester group can be hydrolyzed under physiological conditions, releasing the active compound .

Comparison with Similar Compounds

N-methyl-S-benzyl-L-cysteine benzhydryl ester can be compared with other similar compounds, such as:

Properties

Molecular Formula

C24H25NO2S

Molecular Weight

391.5 g/mol

IUPAC Name

benzhydryl (2R)-3-benzylsulfanyl-2-(methylamino)propanoate

InChI

InChI=1S/C24H25NO2S/c1-25-22(18-28-17-19-11-5-2-6-12-19)24(26)27-23(20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,22-23,25H,17-18H2,1H3/t22-/m0/s1

InChI Key

PGSWRVADDNIQRY-QFIPXVFZSA-N

Isomeric SMILES

CN[C@@H](CSCC1=CC=CC=C1)C(=O)OC(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CNC(CSCC1=CC=CC=C1)C(=O)OC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.